molecular formula C10H9ClN2O2 B5089152 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide

2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide

Katalognummer B5089152
Molekulargewicht: 224.64 g/mol
InChI-Schlüssel: JBULQRMNALGGLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide, also known as miltefosine, is a synthetic phospholipid analogue that was originally developed as an anticancer drug. However, it was later discovered to have antiparasitic activity against Leishmania species, which cause a range of diseases collectively known as leishmaniasis. Miltefosine is the first oral drug approved for the treatment of visceral leishmaniasis, a potentially fatal disease, and has also shown efficacy against cutaneous and mucocutaneous forms of the disease.

Wirkmechanismus

The exact mechanism of action of 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide is not fully understood, but it is thought to act by disrupting the parasite's cell membrane integrity and function. Miltefosine has been shown to inhibit the synthesis of phospholipids, which are essential components of the cell membrane, and to induce apoptosis in Leishmania parasites. Miltefosine also has immunomodulatory effects, which may contribute to its therapeutic efficacy.
Biochemical and Physiological Effects
Miltefosine has been shown to have a range of biochemical and physiological effects. It can cause changes in the levels of various enzymes and metabolites in the parasite, as well as in the host. Miltefosine has been shown to affect the immune system, including the production of cytokines and the activity of immune cells. Miltefosine can also cause side effects, such as gastrointestinal disturbances and liver toxicity, although these are generally mild and reversible.

Vorteile Und Einschränkungen Für Laborexperimente

Miltefosine has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under normal storage conditions. Miltefosine is also effective against a range of Leishmania species, and has been used in various in vitro and in vivo models of leishmaniasis. However, there are also limitations to the use of 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide in lab experiments. It can be toxic to cells and organisms other than Leishmania parasites, and may have off-target effects. Miltefosine is also relatively expensive compared to other drugs used in leishmaniasis research.

Zukünftige Richtungen

There are several future directions for research on 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide. One area of interest is the development of new formulations of 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide that could improve its efficacy and reduce its toxicity. Another area of research is the investigation of 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide's potential use against other parasitic diseases, such as Chagas disease and schistosomiasis. Miltefosine could also be used in combination with other drugs to improve treatment outcomes and reduce the risk of drug resistance. Finally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide, and to identify new targets for drug development.
Conclusion
Miltefosine is a synthetic phospholipid analogue that has shown efficacy against Leishmania parasites, and is the first oral drug approved for the treatment of visceral leishmaniasis. Miltefosine has been extensively studied for its antiparasitic activity, and has also been investigated for its potential use against other parasitic diseases and as an anticancer drug. Miltefosine has several advantages for use in lab experiments, but also has limitations and potential side effects. Future research on 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide could lead to the development of new treatments for parasitic diseases and other conditions.

Synthesemethoden

Miltefosine can be synthesized from 4-chlorophenol, which is reacted with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with cyanomethylamine to form 2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide. The overall yield of this synthesis method is around 50%.

Wissenschaftliche Forschungsanwendungen

Miltefosine has been extensively studied for its antiparasitic activity against Leishmania species. It has been shown to be effective against both the intracellular and extracellular forms of the parasite, and has been used to treat thousands of patients with leishmaniasis in various countries. Miltefosine has also been investigated for its potential use against other parasitic diseases, such as Chagas disease and schistosomiasis, as well as for its anticancer activity.

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-N-(cyanomethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-1-3-9(4-2-8)15-7-10(14)13-6-5-12/h1-4H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBULQRMNALGGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.